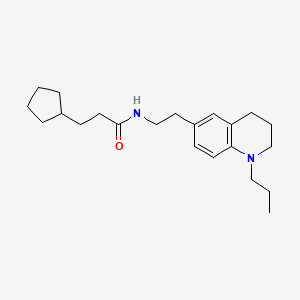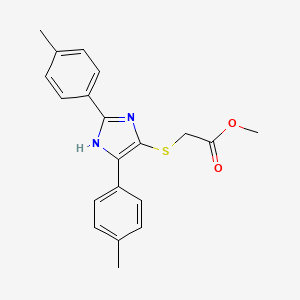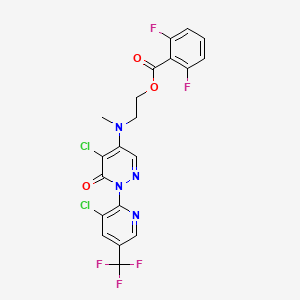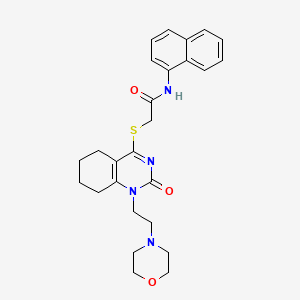
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a propyl group, a tetrahydroquinoline group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline moiety would likely contribute to the rigidity of the molecule, while the cyclopentyl and propyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the tetrahydroquinoline moiety. The amide group could participate in various reactions such as hydrolysis, while the tetrahydroquinoline moiety could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinoline Derivatives
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : The study by Elkholy and Morsy (2006) outlines the synthesis of tetrahydroquinoline derivatives, highlighting a method for creating complex molecules that could serve as precursors for further chemical transformations or as potential pharmaceutical intermediates. These compounds exhibit antimicrobial activity, suggesting their utility in drug discovery processes (Elkholy & Morsy, 2006).
Chemical Behavior and Cyclization Reactions
Cyclization of Amino-Acid Derivatives to Tetrahydroquinolin-4-ones : Proctor et al. (1972) describe the cyclization of amino-acid derivatives leading to the formation of tetrahydroquinolin-4-ones. This reaction demonstrates the chemical versatility of tetrahydroquinoline structures, which can be further modified for various scientific applications, including the development of new synthetic methodologies or as key intermediates in organic synthesis (Proctor, Ross, & Tapia, 1972).
Applications in Medicinal Chemistry
Dopamine Agonist Properties of Tetrahydroisoquinolines : Jacob et al. (1981) explored the dopamine-like activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, revealing their potential as dopamine agonists. This research underscores the relevance of tetrahydroquinoline derivatives in the development of therapeutic agents, specifically those targeting the dopaminergic system (Jacob, Nichols, Kohli, & Glock, 1981).
Novel Synthetic Pathways
Novel Synthesis of Isoquinoline Rings : Barr, Dyke, and Quessy (1983) presented a new synthesis for isoquinoline rings, a fundamental structure in many biologically active molecules. Their work contributes to the synthetic chemistry field by providing new routes to complex heterocyclic compounds, facilitating the exploration of their applications in various domains, including pharmaceuticals and materials science (Barr, Dyke, & Quessy, 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-2-15-24-16-5-8-20-17-19(9-11-21(20)24)13-14-23-22(25)12-10-18-6-3-4-7-18/h9,11,17-18H,2-8,10,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFQQJJNHAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)
![2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2740909.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2740920.png)
![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)
![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)
![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)
